![molecular formula C19H20N2O3 B2784083 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine CAS No. 1050652-60-2](/img/structure/B2784083.png)
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine, also known as MDBP, is a psychoactive drug that belongs to the benzodioxole family. It is a derivative of the amphetamine class of drugs and has been studied for its potential use in the treatment of various mental disorders.
Wirkmechanismus
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an increase in mood, energy, and cognitive function.
Biochemical and Physiological Effects:
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has been found to have a number of biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. It has also been found to increase the release of cortisol, a stress hormone, and to decrease the activity of the immune system. These effects are similar to those seen with other psychoactive drugs, such as amphetamines and MDMA.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in high yields. Another advantage is that it has a similar mechanism of action as other psychoactive drugs, which makes it a useful tool for studying the effects of these drugs on the brain. However, one limitation is that it has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, its psychoactive effects make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine in scientific research. One direction is to study its potential use in the treatment of mental disorders, such as depression and anxiety. Another direction is to study its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease. Additionally, more research is needed to understand the long-term effects of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine and its potential for abuse.
Synthesemethoden
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine can be synthesized by various methods, including the reaction of 1-(2H-1,3-benzodioxol-5-yl)propan-2-amine with 3-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)propan-2-amine with 3-methylbenzaldehyde in the presence of a reducing agent. These methods have been studied extensively in the literature and have been found to be effective in producing high yields of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has been studied for its potential use in the treatment of various mental disorders, including depression, anxiety, and addiction. It has been found to have a similar mechanism of action as other psychoactive drugs, such as MDMA and amphetamines, which increase the release of serotonin, dopamine, and norepinephrine. 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective properties.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-3-2-4-16(11-14)20-7-9-21(10-8-20)19(22)15-5-6-17-18(12-15)24-13-23-17/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXKDHNMOVNJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methylphenyl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.